3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione
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Overview
Description
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione is an organic compound that belongs to the class of oxolane-2,5-diones This compound is characterized by the presence of a 3-methyl group and a 4-[(propan-2-yl)oxy]phenyl group attached to the oxolane-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-3-oxolane-2,5-dione with 4-[(propan-2-yl)oxy]phenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione: Unique due to the presence of both a methyl group and a 4-[(propan-2-yl)oxy]phenyl group.
3-Methyl-3-phenyl-oxolane-2,5-dione: Lacks the propan-2-yl group, resulting in different chemical properties.
3-Methyl-3-{4-[(methoxy)phenyl}oxolane-2,5-dione: Contains a methoxy group instead of a propan-2-yl group, affecting its reactivity and applications.
Uniqueness
The presence of the 4-[(propan-2-yl)oxy]phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
62582-23-4 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-methyl-3-(4-propan-2-yloxyphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C14H16O4/c1-9(2)17-11-6-4-10(5-7-11)14(3)8-12(15)18-13(14)16/h4-7,9H,8H2,1-3H3 |
InChI Key |
YBPSGIVFXTZWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CC(=O)OC2=O)C |
Origin of Product |
United States |
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